![molecular formula C16H14BrNO4 B2400756 N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 247592-78-5](/img/structure/B2400756.png)
N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
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Description
N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as BFA, is a chemical compound that has garnered significant scientific interest due to its potential applications in various fields of research. BFA is a member of the acetamide family of compounds, which are characterized by the presence of an amide functional group (-CONH2) attached to an acetic acid molecule.
Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis Techniques and Potential Pharmacological Agents
A study by Rani et al. (2016) describes the Leuckart synthesis of novel acetamide derivatives, including compounds similar to N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. These derivatives displayed potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents.
Antimicrobial Properties
Compounds similar to N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide have been synthesized and evaluated for their antimicrobial activities Noolvi et al. (2016), Fuloria et al. (2014).
Role in Metallophthalocyanines Synthesis
The synthesis of metallophthalocyanines involving derivatives similar to the compound has been researched, indicating potential applications in materials science Ağırtaş & İzgi (2009).
Chemical Properties and Mechanisms
Chemical Characterization and Scavenging Activity
Studies have characterized the structure and investigated the radical scavenging activity of compounds structurally related to N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide Boudebbous et al. (2021).
Halides' Role in Advanced Oxidation Treatment
The effects of halides on the degradation of organic compounds in advanced oxidation processes have been evaluated, indicating the chemical reactivity of bromophenols Li et al. (2015).
Potential Therapeutic Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has been conducted on the development of novel acetamide derivatives with potential therapeutic applications, including anticancer, anti-inflammatory, and analgesic activities Rani et al. (2014).
Anticonvulsant Agents
The synthesis of thioacetamide derivatives for potential use as anticonvulsants has been explored, highlighting the versatility of acetamide derivatives in therapeutic applications Severina et al. (2020).
properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-21-15-8-11(9-19)2-7-14(15)22-10-16(20)18-13-5-3-12(17)4-6-13/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVKMMUCVSOHGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
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